molecular formula C16H12BrNO3 B14267033 1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- CAS No. 159891-30-2

1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]-

Cat. No.: B14267033
CAS No.: 159891-30-2
M. Wt: 346.17 g/mol
InChI Key: GDSQITCGOSYSQF-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- is a compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This specific compound is characterized by the presence of a bromomethyl group and a methoxyphenyl group, making it a unique derivative of isoindole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(bromomethyl)-4-methoxybenzaldehyde with phthalimide in the presence of a base such as potassium carbonate can lead to the formation of the desired isoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The isoindole ring can be reduced to form dihydroisoindole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroisoindole derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Isoindole-1,3(2H)-dione, 2-[2-(chloromethyl)-4-methoxyphenyl]-
  • 1H-Isoindole-1,3(2H)-dione, 2-[2-(fluoromethyl)-4-methoxyphenyl]-
  • 1H-Isoindole-1,3(2H)-dione, 2-[2-(iodomethyl)-4-methoxyphenyl]-

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[2-(bromomethyl)-4-methoxyphenyl]- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

CAS No.

159891-30-2

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

2-[2-(bromomethyl)-4-methoxyphenyl]isoindole-1,3-dione

InChI

InChI=1S/C16H12BrNO3/c1-21-11-6-7-14(10(8-11)9-17)18-15(19)12-4-2-3-5-13(12)16(18)20/h2-8H,9H2,1H3

InChI Key

GDSQITCGOSYSQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)CBr

Origin of Product

United States

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